1-Cyanopiperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperazine-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c6-5-8-3-1-7-2-4-8/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDBLBBSUAQYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 1-Cyanopiperazine and its Derivatives
The construction of the this compound core and its analogues can be achieved through several strategic approaches, ranging from direct functionalization of the piperazine (B1678402) ring to more complex multi-step syntheses.
Direct Cyanation Approaches
The most direct method for the synthesis of this compound involves the reaction of piperazine with a cyanating agent. The classical approach utilizes cyanogen (B1215507) bromide (BrCN), a reagent that serves as an electrophilic source of the cyano group. nih.gov This reaction is a variant of the von Braun reaction, where a tertiary amine reacts with cyanogen bromide to yield an organocyanamide. google.com In the case of piperazine, a secondary amine, the reaction proceeds via nucleophilic attack of one of the nitrogen atoms on the cyanogen bromide, leading to the formation of this compound and hydrogen bromide.
The mechanism involves the initial attack of the piperazine nitrogen on the electrophilic carbon of cyanogen bromide, displacing the bromide ion to form a cyanoammonium intermediate. Subsequent deprotonation yields the stable this compound.
| Reactants | Reagent | Product | Reaction Type |
|---|---|---|---|
| Piperazine | Cyanogen Bromide (BrCN) | This compound | Direct Cyanation |
Alternative cyanating agents have also been explored to circumvent the use of the highly toxic cyanogen bromide. These methods often involve the in situ generation of a cyanating species or the use of less hazardous reagents. researchgate.net
Substitution Reactions for Targeted Cyanopiperazine Analogues
Once the this compound core is formed, the remaining secondary amine (at the N4 position) provides a reactive handle for further functionalization, allowing for the synthesis of a diverse library of analogues. The most common substitution reactions are N-alkylation and N-acylation.
N-Alkylation: This involves the reaction of this compound with an alkyl halide (e.g., alkyl chloride or bromide) in the presence of a base to neutralize the resulting hydrohalic acid. mt.comnih.gov This reaction introduces an alkyl group at the N4 position. The choice of alkyl halide allows for the introduction of a wide variety of substituents, which is crucial for modulating the pharmacological properties of the final compound. nih.govprinceton.edu
N-Acylation: This is achieved by treating this compound with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. organic-chemistry.orgnih.gov This reaction forms an amide bond and introduces an acyl group at the N4 position. This strategy is widely used in medicinal chemistry to introduce functionalities that can interact with biological targets. sciencemadness.org
| Starting Material | Reagent Type | Product Class |
|---|---|---|
| This compound | Alkyl Halide | 4-Alkyl-1-cyanopiperazine |
| This compound | Acyl Chloride/Anhydride | 4-Acyl-1-cyanopiperazine |
Multi-step Synthetic Strategies Employing Protecting Group Chemistry
For the synthesis of more complex or selectively substituted piperazine derivatives, multi-step strategies involving protecting group chemistry are often employed. Protecting groups are used to temporarily block one of the reactive nitrogen atoms in piperazine, allowing for selective functionalization of the other.
A common strategy involves the mono-protection of piperazine, for example, with a tert-butoxycarbonyl (Boc) group. The remaining free amine can then be reacted to introduce a desired substituent. Subsequently, the Boc group is removed under acidic conditions, and the newly freed amine can then be cyanated to yield the this compound derivative.
An illustrative example of this strategy can be seen in the synthesis of intermediates for the kinase inhibitor Dasatinib. google.comresearchgate.netchemicalbook.comresearchgate.net In some synthetic routes, a piperazine derivative is first coupled to a molecular scaffold. One of the piperazine nitrogens is often protected (e.g., as part of a larger intermediate structure) while the other is modified. If the desired final product contains a this compound moiety, the cyano group can be introduced at a late stage of the synthesis after deprotection of the appropriate nitrogen atom. This approach allows for the precise construction of complex molecules with defined regiochemistry. nih.govnih.gov
Exemplary Synthetic Sequence:
Protection: Piperazine is reacted with Di-tert-butyl dicarbonate (Boc)₂O to yield mono-Boc-piperazine.
Functionalization: The free N-H group is alkylated or acylated.
Deprotection: The Boc group is removed using an acid (e.g., trifluoroacetic acid).
Cyanation: The newly exposed amine is reacted with cyanogen bromide to install the cyano group.
Advanced Reaction Mechanisms Involving the this compound Moiety
The this compound scaffold possesses two key reactive sites: the secondary amine and the cyano group. The interplay of their electronic properties gives rise to a range of advanced reaction mechanisms.
Amine Functional Group Reactivity: Acylation, Alkylation, and N-Oxidation Mechanisms
As a secondary amine, the N4 nitrogen of this compound is nucleophilic and basic, allowing it to participate in a variety of reactions.
Acylation and Alkylation: As discussed in section 2.1.2, the lone pair of electrons on the N4 nitrogen readily attacks electrophilic carbons of acylating and alkylating agents. The presence of the electron-withdrawing cyano group at the N1 position slightly reduces the nucleophilicity of the N4 nitrogen compared to piperazine itself, but it remains sufficiently reactive for these transformations.
N-Oxidation: The nitrogen atoms of piperazine derivatives can be oxidized to form N-oxides. While the N1 nitrogen is part of a less basic cyanamide (B42294), the N4 nitrogen can be oxidized using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides can have altered pharmacological and pharmacokinetic properties.
Cyano Group Reactivity and its Electrophilic Nature in Covalent Modifications
The cyano group of this compound is part of an N-cyanamide functionality. This makes the carbon atom of the nitrile electrophilic, a property that is exploited in the design of covalent inhibitors. researchgate.net The electron-withdrawing nature of the adjacent nitrogen atom enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by nucleophiles.
This electrophilic character is particularly relevant in the context of covalent modification of proteins. N-cyanopiperazine derivatives have been developed as covalent inhibitors of enzymes, where the cyano group acts as a "warhead" that reacts with a nucleophilic amino acid residue, such as cysteine, in the active site of the target protein. researchgate.net The reaction involves the attack of the cysteine thiol on the electrophilic carbon of the cyano group, leading to the formation of a stable covalent isothiourea linkage. This covalent bond formation results in the irreversible inhibition of the enzyme.
The reactivity of the cyano group is not limited to reactions with thiols. It can also participate in cycloaddition reactions. For instance, the carbon-nitrogen triple bond of cyanamides can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrilimines to form five-membered heterocyclic rings. nih.govclockss.org It can also participate in [2+2+2] cycloadditions with alkynes, catalyzed by transition metals, to form substituted pyridines. researchgate.netnih.gov These reactions open up avenues for the synthesis of more complex, polycyclic structures containing the piperazine moiety.
Intramolecular and Intermolecular Cyclization Reactions
The construction of the piperazine ring is often accomplished through cyclization reactions, which can be categorized as either intramolecular or intermolecular processes. These methods provide versatile routes to piperazine and its derivatives from acyclic precursors.
Intramolecular Cyclization: This approach involves the ring closure of a single molecule containing all the necessary atoms to form the piperazine ring. A common strategy is the cyclization of appropriately substituted N-(2-aminoethyl)ethanolamine or diethylenetriamine derivatives. While not always directly yielding the cyano-substituted product, these foundational methods create the core piperazine structure, which can be subsequently cyanated. For instance, Brønsted acid-catalyzed intramolecular cyclization of amino acid-derived diazoketones represents a metal-free approach to forming six-membered nitrogen heterocycles. frontiersin.orgdoaj.org This type of reaction proceeds by activating a functional group within the molecule, leading to a nucleophilic attack from another part of the same molecule to form the ring. frontiersin.orgdoaj.org A proposed mechanism involves the protonation of a diazo group, followed by an intramolecular nucleophilic attack from a carbamate group, which ultimately leads to the cyclized product. frontiersin.org Similarly, methods for synthesizing 3-azidopiperidines through intramolecular cyclization of unsaturated amines have been developed, showcasing a strategy that could be adapted for piperazine synthesis. nih.gov
Intermolecular Cyclization: This method involves the reaction of two or more separate molecules to form the piperazine ring. A classic example is the reaction between ethylenediamine and 1,2-dichloroethane. Another significant industrial method is the catalytic cyclization of monoethanolamine (MEA) in the presence of ammonia. While this process yields a mixture of ethyleneamines, including piperazine, the reaction conditions can be tuned to favor the formation of the cyclic product. researchgate.net The catalysts for such reactions are often based on transition metals supported on materials like silica or alumina. researchgate.net
Coordination Chemistry of this compound with Metal Centers
The piperazine moiety and the cyano group in this compound both possess lone pairs of electrons, making the molecule a potentially versatile ligand in coordination chemistry. The cyanide group is a well-known strong-field ligand capable of forming stable complexes with a wide range of transition metals, acting as a σ-donor and a π-acceptor. nih.gov It can coordinate to metals in a terminal or bridging fashion, leading to the formation of diverse structures from simple mononuclear complexes to extended multi-dimensional coordination polymers. nih.govmdpi.com
Piperazine and its derivatives are also known to form coordination complexes. The conformation of the piperazine ring (chair, boat, or twist-boat) can influence the structure and dimensionality of the resulting metal complex. rsc.org For example, piperazine-based Schiff base ligands have been shown to coordinate with copper(II) ions, forming discrete binuclear [Cu(II)₂] and tetranuclear [Cu(II)₄] complexes, as well as one-dimensional polymers. rsc.org In these complexes, the piperazine bridge can mediate antiferromagnetic interactions between the metal centers. rsc.org
When this compound acts as a ligand, coordination can occur through the nitrogen atom of the cyano group or the unsubstituted secondary amine (N4) of the piperazine ring. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions. The electronic properties of the cyano group can influence the donor ability of the piperazine nitrogen atoms. Research into cyanido-bridged complexes has shown that cyanide can link different metal centers, such as zinc(II) and silver(I), creating heterometallic structures. mdpi.com
Asymmetric Synthesis Approaches for Chiral Cyanopiperazine Derivatives
The development of asymmetric methods to synthesize chiral piperazine derivatives is of great importance due to their prevalence in pharmacologically active compounds. nih.govresearchgate.net These approaches aim to control the stereochemistry at substituted carbon atoms within the piperazine ring.
Strategies for asymmetric synthesis can be broadly categorized:
Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine core. For example, (R)-(+)-2-methylpiperazine has been synthesized from R-(–)-phenylglycinol as a chiral auxiliary. nih.gov
Catalytic Enantioselective Synthesis: This approach employs a chiral catalyst to induce stereoselectivity.
One method involves the catalytic enantioselective α-chlorination of aldehydes, followed by reduction and subsequent cyclization with an appropriate diamine precursor to furnish chiral piperazines. nih.gov
Palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been used to generate highly enantioenriched tertiary piperazin-2-ones, which can be reduced to the corresponding chiral piperazines. nih.gov
A modular asymmetric synthesis of N-aryl-2,6-disubstituted piperazines has been achieved via a Pd-catalyzed carboamination reaction starting from commercial amino acids. researcher.lifesci-hub.mk
The following table summarizes selected asymmetric synthesis approaches for piperazine derivatives.
| Starting Material/Precursor | Chiral Influence | Key Reaction Type | Product Type |
| Aliphatic Aldehydes | Chiral Pyrrolidine (B122466) Catalyst | α-chlorination, Reduction, SN2 Cyclization | Chiral 2-Substituted Piperazines nih.gov |
| N-Boc Glycine | R-(–)-Phenylglycinol | Diastereoselective Cyclization | (R)-(+)-2-Methylpiperazine nih.gov |
| N-Protected Piperazin-2-ones | Chiral Palladium Catalyst | Decarboxylative Allylic Alkylation | Enantioenriched Tertiary Piperazines nih.gov |
| Commercial Amino Acids | Chiral Ligand (P(2-furyl)₃) | Pd-catalyzed Carboamination | N-Aryl-2,6-disubstituted Piperazines researcher.life |
Catalytic Methodologies in this compound Synthesis
Catalysis offers efficient and often more environmentally benign routes for the synthesis of this compound and its derivatives, including methods that are rapid or employ milder conditions.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and sometimes improved product purity compared to conventional heating methods. nih.govbiotage.com
This technology has been applied to the synthesis of various heterocyclic compounds, including piperazine derivatives. For instance, the synthesis of 2,5-piperazinediones (diketopiperazines or DKPs) from N-Boc protected dipeptide esters has been efficiently achieved under solvent-free microwave irradiation. researchgate.net This method combines the deprotection and cyclization steps into a single, rapid procedure. Similarly, microwave heating has proven beneficial in synthesizing coumarin-based 1,3,5-triazinyl piperazines, offering a 90-95% reduction in reaction time compared to conventional methods. nih.gov These examples highlight the potential of MAOS for the efficient synthesis of the this compound scaffold from suitable precursors, likely reducing reaction times from hours to minutes. researchgate.netnih.gov
Transition Metal-Catalyzed Transformations
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.commdpi.com Various transition metals, including palladium, copper, nickel, and rhodium, are used to catalyze reactions pertinent to the synthesis of piperazine derivatives. beilstein-journals.org
Key reactions include:
Cross-Coupling Reactions: Palladium-catalyzed reactions like the Buchwald-Hartwig amination are widely used for C-N bond formation, which can be applied in intermolecular or intramolecular strategies to construct the piperazine ring.
Oxidative Cyclization: Copper-catalyzed oxidative cyclization provides a route to formyl-substituted imidazo[1,2-a]pyridines, demonstrating a strategy for heterocycle construction that could be adapted for piperazine synthesis. beilstein-journals.org
Catalytic Amination: Copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds has been developed to synthesize imidazo[1,5-a]pyridine derivatives, showcasing an atom-economical approach. beilstein-journals.org
Nitrile Activation: Lewis acid transition metal catalysts, such as nickel(II) and zinc(II) salts, have been shown to catalyze the formation of 1,2,4,5-tetrazines directly from aliphatic nitriles and hydrazine. nih.gov This demonstrates the ability of metal catalysts to activate nitrile groups, a principle that could be relevant in transformations involving this compound. nih.gov
The table below provides examples of transition metal-catalyzed reactions for synthesizing related heterocyclic structures.
| Catalyst System | Reaction Type | Substrates | Product Type |
| Cu(OAc)₂ | Oxidative C-N/C-C Coupling | 2-Aminopyridines, Arylboronic Acids | Pyrido[1,2-a]benzimidazoles beilstein-journals.org |
| Ni(OTf)₂ or Zn(OTf)₂ | Cyclocondensation | Aliphatic Nitriles, Hydrazine | 3,6-Disubstituted 1,2,4,5-Tetrazines nih.gov |
| Cu(I) / Pd(II) | Cyclization | Metal-Carbene Complexes | Functionalized Imidazo[1,2-a]pyridines beilstein-journals.org |
| [Cu(CH₃CN)₄PF₆] | Tandem Amination/Cyclization | Functionalized Allenynes, Amines | Azepine Derivatives nih.gov |
Organocatalytic Applications
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. This field has grown rapidly, offering sustainable and often highly enantioselective methods for synthesis. mdpi.com While direct organocatalytic routes to this compound are not extensively documented, the principles of organocatalysis are applicable to the synthesis of its precursors and derivatives.
For example, organocatalysts like N-methylimidazole have been used in multicomponent reactions to synthesize pyrazolo[1,2-b]phthalazine-diones. semanticscholar.org Such multicomponent strategies, where three or more reactants combine in a single operation, are highly efficient for building molecular complexity. The synthesis of complex bicyclic structures, such as the bicyclo[3.2.1]octane framework present in biologically active molecules, has also been achieved using organocatalysis. mdpi.com These examples underscore the potential for developing novel organocatalytic routes for the asymmetric synthesis of substituted cyanopiperazines, possibly through cascade or multicomponent reactions involving key bond-forming steps like Michael additions or Mannich reactions.
Derivatization Strategies and Functional Group Transformations for Research Applications
Rational Design of Functionalized 1-Cyanopiperazine Derivatives
The rational design of this compound derivatives is a targeted approach that leverages structural knowledge of a biological target to create molecules with high affinity and specificity. This strategy is particularly prominent in the development of covalent inhibitors, where the cyanamide (B42294) group acts as a "warhead" that forms a covalent bond with a specific amino acid residue, often a cysteine, in the target protein. researchgate.netnih.gov
A key aspect of this design process involves modifying the substituents on the piperazine (B1678402) ring to optimize interactions with the target protein's binding pocket. For instance, in the development of inhibitors for deubiquitinating enzymes (DUBs), N'-alkyl groups on the N-cyanopiperazine core are systematically varied to enhance potency and selectivity. nih.gov The transition from a five-membered cyanopyrrolidine ring to the six-membered N-cyanopiperazine heterocycle is a prime example of rational design aimed at improving specificity. This structural change was shown to eliminate cross-reactivity with the protein deglycase PARK7/DJ-1, a common off-target for cyanopyrrolidine-based inhibitors. researchgate.netnih.gov
Structural biology plays a crucial role in this process. A crystal structure of a cyanopiperazine derivative in a covalent complex with its target, such as the DUB UCHL1, can reveal key insights. nih.gov Such structures show how the compound induces specific conformational changes in the protein, like the restriction of a cross-over loop, which can explain the observed inhibitory potency and guide further design iterations. researchgate.netnih.gov The goal is to refine the electrophilic nature of the cyanamide warhead through subtle chemical modifications to engineer highly specific chemical probes. nih.govresearchgate.net This approach is part of a broader strategy in drug discovery that focuses on creating new compounds based on the structures of known inhibitors, such as introducing substituted phenylpiperazines into different scaffolds to target enzymes like topoisomerase II. nih.gov
Exploration of Diverse Functional Group Introductions
Beyond targeted design, the this compound core lends itself to a wide array of chemical reactions for introducing diverse functional groups, thereby generating libraries of novel compounds for screening and research. The secondary amine of the piperazine ring is a primary site for modification, allowing for the attachment of various substituents through reactions like alkylation and acylation. smolecule.com
A common strategy involves using a protected form of this compound, such as tert-butyl 4-cyanopiperazine-1-carboxylate, to control reactivity. The synthesis begins with the reaction of N-Boc-piperazine with cyanogen (B1215507) bromide to yield the protected this compound intermediate. scipublications.comijettjournal.org This intermediate serves as a versatile platform for further transformations.
One significant transformation is the conversion of the nitrile group into other functional moieties. For example, treatment of tert-butyl 4-cyanopiperazine-1-carboxylate with hydroxylamine (B1172632) hydrochloride yields a hydroxycarbamimidoyl intermediate. ijettjournal.org This intermediate can then be cyclized with various carboxylic acids to form 1,2,4-oxadiazole (B8745197) rings, a heterocyclic system of interest in medicinal chemistry. ijettjournal.org Following the formation of the oxadiazole ring, the Boc protecting group is removed to yield the functionalized piperazine, which can be further modified, for instance, by forming amides. ijettjournal.org
Another important application is the synthesis of 1,2,4-triazole (B32235) derivatives. scipublications.comfrontiersin.org In a microwave-assisted method, tert-butyl this compound carboxylate can be condensed with a hydrazide, such as 2-fluorobenzohydrazide, to produce a 3,5-disubstituted-1,2,4-triazole-based piperazine with high yield. frontiersin.org This intermediate can then be deprotected and used to synthesize a series of amide and urea (B33335) derivatives. scipublications.com These reactions highlight the utility of the cyano group as a precursor to important heterocyclic systems.
The table below summarizes key synthetic transformations starting from protected this compound.
| Starting Material | Reagents | Key Intermediate/Product | Ref |
| tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) | Cyanogen bromide, Triethylamine or NaHCO₃ | tert-Butyl 4-cyanopiperazine-1-carboxylate | scipublications.com, ijettjournal.org |
| tert-Butyl 4-cyanopiperazine-1-carboxylate | Hydroxylamine hydrochloride | tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate | ijettjournal.org |
| tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate | Benzoic acid derivatives | N-protected 1,2,4-oxadiazole derivative | ijettjournal.org |
| tert-Butyl this compound carboxylate | 2-Fluorobenzohydrazide, Microwave (120°C) | 3,5-Disubstituted-1,2,4-triazole-based piperazine | frontiersin.org |
Tailoring Reactivity and Selectivity through Chemical Modifications
A central theme in the application of this compound derivatives is the ability to finely tune their reactivity and selectivity through specific chemical modifications. This is especially critical in the context of covalent inhibitors, where achieving high target specificity while avoiding off-target reactions is paramount. The cyanamide group is a mild electrophile, and its reactivity can be modulated by the electronic and steric properties of the substituents on the piperazine ring. acs.org
Research on DUB inhibitors has demonstrated that transitioning from a 5-membered cyanopyrrolidine to a 6-membered N-cyanopiperazine heterocycle significantly enhances selectivity. nih.gov This modification eliminates binding to the off-target protein PARK7, a feat not achieved with the smaller ring system. nih.gov Furthermore, this change can introduce context-dependent reversibility of the covalent bond formed between the inhibitor and the catalytic cysteine of the target enzyme. researchgate.netnih.gov
The development of covalent probes often involves screening libraries of mildly electrophilic fragments, such as those containing acrylamide (B121943) or chloroacetamide warheads, against target proteins. acs.org The N-cyanopiperazine structure fits within this paradigm as a tunable electrophilic warhead. By systematically altering the N'-alkyl or N'-aryl substituents on the piperazine ring, researchers can optimize the compound's fit within the target's active site, thereby increasing both potency and selectivity. nih.govacs.org For example, structure-guided design and screening of a tailored library of N-cyanopiperazine derivatives led to the identification of potent and selective inhibitors of PARK7, with some compounds showing submicromolar potency in cells. acs.orgnih.gov
This process of refining electrophilic compounds into selective chemical probes underscores the potential to engineer specificity through subtle chemical changes around the reactive warhead. nih.govresearchgate.net The ability to modulate the reactivity of the cyanamide allows for the development of tools that can selectively perturb a single protein in a complex cellular environment, providing valuable insights into biological processes. researchgate.netresearchgate.net
The table below provides examples of how modifications to the this compound scaffold affect selectivity.
| Scaffold Modification | Effect on Selectivity | Target Class/Example | Ref |
| Transition from 5-membered cyanopyrrolidine to 6-membered N-cyanopiperazine | Eliminated binding to off-target protein PARK7/DJ-1, increasing specificity for the DUB UCHL1. | Deubiquitinating Enzymes (DUBs) | researchgate.net, nih.gov |
| Introduction of specific N'-alkyl substituents | Improved potency and selectivity for target enzymes by optimizing interactions within the binding pocket. | PARK7 | acs.org, nih.gov |
| Modification of the electrophilic cyanamide "warhead" | Allows for fine-tuning of reactivity to achieve selective covalent modification of target cysteines over other nucleophiles. | Cysteine-containing proteins | researchgate.net, acs.org |
Applications in Advanced Organic Synthesis and Materials Science Research
1-Cyanopiperazine as a Versatile Synthetic Building Block
This compound has emerged as a valuable and versatile building block in organic synthesis, primarily due to the reactive nature of its cyano group and the inherent structural features of the piperazine (B1678402) ring. The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms, is a common scaffold in medicinal chemistry, often used to improve the pharmacokinetic profile of drug candidates. The addition of a cyano (-C≡N) group provides a reactive handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures.
The primary utility of this compound lies in its role as a precursor for the synthesis of more complex heterocyclic compounds. The cyano group can be transformed into various other functionalities or can participate directly in cyclization reactions to form new rings. For instance, an intermediary cyanopiperazine, formed by treating an N-Boc-protected piperazine with cyanogen (B1215507) bromide, can undergo cycloaddition reactions. nih.govgoogleapis.com A notable example is the reaction with sodium azide (B81097) to yield tetrazole-containing piperazine derivatives, demonstrating a direct conversion of the nitrile into a five-membered, nitrogen-rich heterocycle. nih.gov This transformation highlights the utility of the cyanopiperazine scaffold in accessing diverse heterocyclic systems.
Building upon its role as a precursor, this compound serves as a key intermediate in the assembly of various nitrogen-containing scaffolds, which are of significant interest in medicinal chemistry and materials science. nih.gov The piperazine ring itself is a privileged structure, and the cyano group allows for its elaboration into more complex frameworks. A prominent application is in the synthesis of 3,5-disubstituted 1,2,4-triazoles. nih.govscipublications.com In these syntheses, a protected form, such as tert-butyl 4-cyanopiperazine-1-carboxylate, serves as the nitrile source, reacting with hydrazides to construct the triazole ring. nih.govscipublications.com This strategic use of a cyanopiperazine intermediate provides an efficient pathway to bi-heterocyclic systems, linking the piperazine and triazole moieties.
In the field of peptidomimetics, where non-peptide structures are designed to mimic or antagonize the function of natural peptides, the cyanopiperazine moiety has found application as a reactive "warhead" in covalent inhibitors. While not a direct component of a peptide chain, the N-cyanopiperazine structure can be incorporated into molecules designed to interact with enzyme active sites, particularly those with a catalytic cysteine residue. researchgate.net For example, N'-alkyl,N-cyanopiperazines have been developed as highly specific covalent inhibitors for deubiquitinating enzymes (DUBs) like UCHL1. researchgate.net The cyanamide (B42294) group reacts with the enzyme's active site thiol to form a stable, reversible covalent adduct. This application showcases the role of the cyanopiperazine scaffold in creating peptide-like molecules with therapeutic potential, particularly in the development of targeted enzyme inhibitors. researchgate.netgoogle.com
Advanced Synthesis of Triazole-Based Piperazine Derivatives
The synthesis of molecules combining piperazine and triazole rings is an area of active research, driven by the diverse biological activities exhibited by such hybrid structures. nih.gov this compound derivatives are central to efficient synthetic strategies for creating these valuable compounds.
Several methodologies have been developed to construct 1,2,4-triazole (B32235) rings from cyanopiperazine precursors. A highly efficient, modern approach utilizes microwave-assisted synthesis. nih.govscipublications.com This method involves the direct condensation of a protected cyanopiperazine, specifically tert-butyl this compound carboxylate, with a hydrazide, such as 2-fluorobenzohydrazide. nih.govscipublications.com The reaction proceeds rapidly under microwave irradiation at elevated temperatures (e.g., 120°C in DMF) and, notably, can achieve very high yields (>99%) without the need for a base catalyst. nih.govscipublications.com
An alternative, though related, pathway to nitrogen-rich heterocycles involves a two-step process. First, an aryl piperazine is treated with cyanogen bromide (CNBr) to form an in situ cyanopiperazine intermediate. nih.gov This intermediate then undergoes a [3+2] cycloaddition reaction with an azide source, like sodium azide (NaN₃), to form a tetrazole ring. nih.gov While this yields a tetrazole rather than a triazole, the underlying principle of using a cyanopiperazine to build a five-membered azole ring is a shared and powerful strategy.
Table 1: Methodologies for Heterocycle Formation from Cyanopiperazine Derivatives
| Precursor | Reagent(s) | Conditions | Product Heterocycle | Reference(s) |
| tert-Butyl this compound carboxylate | 2-Fluorobenzohydrazide | Microwave, 120°C, DMF | 1,2,4-Triazole | scipublications.com, nih.gov |
| Aryl piperazine | 1. Cyanogen bromide (CNBr) 2. Sodium azide (NaN₃) | 1. 0°C, THF 2. 120°C, DMF | Tetrazole | nih.gov |
The synthetic utility of the triazole-based piperazine scaffolds extends to their further functionalization into libraries of related compounds. The 3,5-disubstituted-1,2,4-triazole piperazine intermediates, once synthesized and deprotected, can be readily converted into a variety of substituted amide and urea (B33335) derivatives. scipublications.comscipublications.com
The free secondary amine on the piperazine ring serves as a nucleophilic handle for these transformations.
Amide Derivatives: Coupling the triazole-piperazine intermediate with various carboxylic acids, often activated by standard peptide coupling agents, yields the corresponding amide derivatives. scipublications.com
Urea Derivatives: Reaction of the intermediate with a range of isocyanates provides a straightforward route to substituted urea derivatives. scipublications.comscipublications.com
These reactions are often conducted under mild conditions and can also be accelerated by microwave heating, allowing for the rapid and efficient generation of diverse compound libraries from the core triazole-piperazine scaffold. nih.govscipublications.com
Application in Metal-Organic Frameworks (MOFs) Research
This compound and its derivatives have emerged as versatile building blocks in the synthesis of novel Metal-Organic Frameworks (MOFs). The unique structural features of the this compound moiety, including the presence of multiple nitrogen atoms for coordination and the cyano group for further functionalization or influencing framework topology, make it a valuable component in the design of complex, multidimensional coordination polymers.
The resulting structure is a complex, three-dimensional network stabilized by hydrogen bonds, where the 1-cyanopiperazinium cation is situated in the voids of the inorganic framework. researchgate.net The presence of the organic cation is crucial for the stabilization of the hexaborate net. researchgate.net Detailed characterization of this MOF, including thermal analysis, spectroscopy, and X-ray diffraction, has provided insights into its structural and physical properties. researchgate.net Research has also explored the photoluminescence and antibacterial activities of such compounds. researchgate.net While the primary role of this compound in this instance is as a templating agent, its incorporation demonstrates the potential for creating new MOFs with tailored properties.
Table 1: Research Findings on this compound in a Co(II)-Hexaborate MOF
| Parameter | Finding | Source |
|---|---|---|
| Compound Name | (C₅H₁₁N₃)[Co{B₆O₇(OH)₆}₂]·4H₂O | researchgate.net |
| Role of this compound | Structure-directing agent (template) and counter-ion (dication) | researchgate.net |
| Metal Center | Cobalt(II) | researchgate.net |
| Inorganic Linker | Hexaborate | researchgate.net |
| Synthesis Conditions | Aqueous solution, pH 8, slow evaporation | researchgate.net |
| Key Structural Feature | 3D network stabilized by hydrogen bonds | researchgate.net |
| Investigated Properties | Thermal stability, spectroscopic properties, antibacterial activity | researchgate.net |
Potential as Intermediates for Agrochemical Research
The piperazine ring is a common scaffold in a variety of biologically active molecules, including those with applications in agriculture. This compound serves as a valuable intermediate in the synthesis of more complex molecules that are investigated for their potential use as agrochemicals, such as fungicides and herbicides. nih.govresearchgate.net Its utility stems from the reactivity of the cyano group and the potential for substitution at the secondary amine, allowing for the construction of diverse molecular architectures. researchgate.net
One significant application is in the synthesis of triazole derivatives, a class of compounds well-known for their fungicidal properties. nih.gov For instance, tert-butyl this compound carboxylate has been used as a starting material in the microwave-assisted synthesis of 3,5-disubstituted-1,2,4-triazoles. nih.gov This reaction involves the condensation of the cyanopiperazine derivative with a hydrazide, proceeding in high yield without the need for a base. nih.gov The resulting triazole-piperazine hybrids are then further modified and screened for biological activity. These triazole derivatives are of interest in agrochemical research due to their potential to act as effective fungicides. nih.gov
Furthermore, while direct use of this compound is noted, the closely related 2-cyanopiperazine is mentioned in a patent for a method of producing kresoxim-methyl, a commercial fungicide. google.com This highlights the general importance of cyanopiperazine isomers as building blocks in the agrochemical industry. The synthesis of novel agrochemicals is a continuous effort to address challenges such as pest resistance and the need for more environmentally benign solutions. researchgate.netnih.gov The use of intermediates like this compound allows for the systematic modification of molecular structures to optimize biological efficacy and safety profiles. researchgate.net
Table 2: this compound Derivatives in the Synthesis of Potential Agrochemicals
| Derivative/Precursor | Target Compound Class | Potential Application | Research Highlight | Source |
|---|---|---|---|---|
| tert-Butyl this compound carboxylate | 3,5-disubstituted-1,2,4-triazoles | Fungicides | Microwave-assisted synthesis via condensation with hydrazides. | nih.gov |
| This compound | 1,2,4-Oxadiazoles | General intermediates | Used to synthesize an intermediate (piperazine-1-carboximidamide) for subsequent reaction to form oxadiazoles. | researchgate.net |
Mechanistic Enzymology and Chemical Biology Research Applications
1-Cyanopiperazine as a Chemical Probe in Enzyme Studies
This compound serves as a chemical probe, enabling researchers to investigate enzyme interactions and functions. Its reactivity allows it to engage with specific enzyme targets, providing insights into their active sites and mechanisms of action.
While specific detailed designs are not extensively documented in the provided search results, this compound's chemical structure suggests its potential as a component in the development of Activity-Based Probes (ABPs). ABPs are designed to covalently label active enzymes, thereby allowing for the identification and characterization of enzyme populations within complex biological systems. The cyano group can potentially serve as a reactive moiety or a scaffold for attaching reporter groups, facilitating the detection and study of enzyme activity.
This compound is characterized as a covalent inhibitor, meaning it forms a stable chemical bond with its target enzyme. This property is crucial for understanding enzyme inhibition mechanisms. The formation of a covalent bond often leads to irreversible or slowly reversible inhibition, providing a robust method for characterizing enzyme-inhibitor interactions. Research indicates that the compound's ability to form covalent bonds enhances its specificity and potency as a therapeutic agent frontiersin.org. However, detailed descriptions of the specific chemical reactions or enzyme residues involved in the covalent binding of this compound are not detailed in the available information.
Focused Research on Deubiquitinating Enzyme (DUB) Inhibition
A significant area of research for this compound involves its activity against Deubiquitinating Enzymes (DUBs), a class of proteases that remove ubiquitin from proteins, playing critical roles in cellular regulation.
This compound has demonstrated significant biological activity as a selective inhibitor of Ubiquitin Carboxy-terminal Hydrolase 1 (UCHL1) frontiersin.org. UCHL1 is implicated in various diseases, including certain cancers and neurodegenerative disorders. The compound's ability to selectively target UCHL1 makes it a valuable tool for studying the role of this specific DUB in cellular processes and disease pathogenesis. This selectivity is crucial for developing targeted therapies with minimal off-target effects frontiersin.org.
While this compound shows notable selectivity for UCHL1, research also aims to investigate its specificity profile across the broader family of DUBs. Understanding how the compound interacts with different DUBs can reveal structure-activity relationships and guide the design of more potent and selective inhibitors. However, detailed comparative data on the inhibition of various DUB families by this compound is not extensively detailed in the reviewed search results.
Studies have indicated that this compound interacts specifically with UCHL1, leading to conformational changes that can enhance its inhibitory effects frontiersin.org. These conformational dynamics are important for understanding the molecular basis of enzyme inhibition. However, specific findings from molecular dynamics simulations or other structural analyses detailing these induced changes are not elaborated upon in the available information.
Understanding Context-Dependent Reversibility of Covalent Linkages
The development of covalent inhibitors has revolutionized targeted therapies and chemical biology research. Nitrile-containing compounds, including this compound derivatives, play a crucial role in this domain by forming covalent adducts with target proteins. The nature of the covalent bond – whether reversible or irreversible – is highly dependent on the specific chemical environment and the protein's active site. Studies have indicated that transitioning from five-membered pyrrolidine (B122466) rings to six-membered piperazine (B1678402) rings in certain covalent inhibitors can introduce context-dependent reversibility of the linkage formed with the target cysteine residue nih.govresearchgate.netresearchgate.netx-mol.net. This reversibility is a critical parameter, influencing the duration of target engagement and potentially mitigating off-target effects associated with irreversible covalent modifications nih.govnih.gov. For instance, nitrile groups can participate in reversible covalent interactions, where the rate of adduct formation (k2) is comparable to the rate of its dissociation (k-2), allowing for a dynamic equilibrium between the bound and unbound states of the inhibitor nih.gov.
Modulation of Ubiquitin-Proteasome System Pathways
The ubiquitin-proteasome system (UPS) is a fundamental cellular machinery responsible for protein degradation, cellular signaling, and maintaining protein homeostasis. Deubiquitinating enzymes (DUBs) are key regulators within this system, counteracting ubiquitination by cleaving ubiquitin from protein substrates researchgate.netacs.org. This compound and its derivatives have been identified as potent and selective covalent inhibitors of specific DUBs, most notably Ubiquitin Carboxy-terminal Hydrolase L1 (UCHL1) nih.govresearchgate.netacs.orgsmolecule.comresearchgate.net. By inhibiting UCHL1, these compounds can effectively modulate the activity of the UPS, influencing substrate degradation rates and cellular processes regulated by ubiquitination. This targeted modulation makes this compound derivatives valuable tools for dissecting the complex roles of DUBs in various physiological and pathological conditions, including neurodegeneration and cancer researchgate.netsmolecule.com.
Chemical Biology Frameworks for Investigating Nitrile Reactivity with Proteins
The inherent reactivity of the nitrile group makes it an attractive "warhead" for covalent modification of proteins, particularly nucleophilic amino acid residues like cysteine nih.gov. Researchers have developed chemical biology frameworks that leverage compounds like this compound to systematically investigate the reactivity of bioactive nitriles with proteins nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. These frameworks involve a combination of biochemical assays, structural biology (e.g., crystal structures of inhibitor-protein complexes), and chemical proteomics to elucidate the precise mechanisms of interaction. Such studies aim to understand how the nitrile group forms covalent adducts, the factors influencing reaction rates, and the resulting conformational changes in the target protein. This knowledge is essential for designing more effective chemical probes and therapeutic agents nih.govresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net.
Strategies for Engineering Protein Reactivity and Selectivity through Warhead Modifications
A significant contribution of this compound and its structural analogs lies in the strategies employed to engineer protein reactivity and selectivity. By subtly modifying the chemical structure around the nitrile warhead, researchers can achieve remarkable specificity for particular protein targets. For example, studies have shown that switching from cyanopyrrolidine scaffolds to N-cyanopiperazines significantly enhances specificity for UCHL1, virtually eliminating binding to other deubiquitinating enzymes and unrelated proteins like PARK7/DJ-1 nih.govresearchgate.netresearchgate.netresearchgate.net. This fine-tuning of reactivity and selectivity is often guided by structural insights, such as crystal structures revealing how modifications influence binding affinity and the formation of covalent linkages nih.govresearchgate.netresearchgate.netx-mol.netresearchgate.net. The ability to engineer such precise interactions allows for the development of highly specific chemical probes for studying biological pathways and potential therapeutic agents with reduced off-target effects nih.govresearchgate.netnih.govresearchgate.net.
Data Tables
The following tables summarize key findings related to the specificity, potency, and reversibility of this compound derivatives in research applications.
Table 1: Specificity and Potency of Cyanopiperazine Derivatives Against UCHL1
| Compound Class/Example | Target | Potency (IC₅₀ for UCHL1) | Specificity Notes | Relevant Citations |
| N-Cyanopiperazines (general) | UCHL1 | Low nM to µM range | Eliminated PARK7 binding; exceptional specificity among 55 human DUBs | nih.govresearchgate.netresearchgate.netresearchgate.net |
| Compound 1 (from acs.org) | UCHL1 | ~100 nM (FMT inhibition) | Exquisite selectivity for UCHL1 over 20 other DUBs | acs.org |
| Compound 2 (from acs.org) | UCHL1 | ~740 nM (FMT inhibition) | Exquisite selectivity for UCHL1 over 20 other DUBs | acs.org |
| Z203045204 | UCHL1 | Not specified | No reaction with UCHL3 at 50 µM; excellent selectivity across 57 endogenous DUBs | nih.gov |
| N'-alkyl,N-cyanopiperazines (representative) | UCHL1 | Potent | Eliminated PARK7 binding; high specificity for UCHL1 | nih.govresearchgate.netresearchgate.netresearchgate.net |
Advanced Characterization and Spectroscopic Analysis in Research
Vibrational Spectroscopy (FT-IR) for Structural Elucidation
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 1-cyanopiperazine is characterized by several key absorption bands that confirm its structural integrity.
The most diagnostic feature is the stretching vibration of the nitrile group (C≡N). This bond typically exhibits a sharp, medium-intensity absorption band in the range of 2210–2260 cm⁻¹. For this compound, this peak is a clear indicator of the cyano-functionalization of the piperazine (B1678402) ring.
The piperazine ring itself gives rise to several characteristic peaks:
C-H Stretching: The aliphatic C-H bonds of the methylene (B1212753) (-CH₂-) groups in the piperazine ring result in strong absorption bands in the 2850–2960 cm⁻¹ region.
N-H Stretching: The secondary amine (N-H) group shows a moderate absorption band typically between 3250 and 3500 cm⁻¹. The exact position and sharpness can be influenced by hydrogen bonding.
C-N Stretching: The stretching vibrations of the aliphatic carbon-nitrogen bonds (C-N) appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. These bands, along with C-C stretching and various bending vibrations, contribute to the complex pattern in the fingerprint region, which is unique to the molecule.
Table 1: Typical FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| Nitrile Stretching | C≡N | 2210 - 2260 | Medium |
| Amine Stretching | N-H | 3250 - 3500 | Medium |
| Aliphatic C-H Stretching | -CH₂- | 2850 - 2960 | Strong |
| C-N Stretching | C-N | 1020 - 1250 | Medium |
Electronic Spectroscopy (UV-Vis, Fluorescence Emission) for Chromophore Analysis
Electronic spectroscopy provides information on the electronic transitions within a molecule.
UV-Visible (UV-Vis) Spectroscopy: this compound, comprising a saturated heterocyclic ring and a nitrile group, lacks an extensive system of conjugated π-electrons. Such systems, known as chromophores, are responsible for absorbing light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions. msu.edulibretexts.org Consequently, this compound does not exhibit significant absorbance in the near-UV or visible spectrum. Its absorption maxima are expected to be in the far-UV region (below 200 nm), which is not accessible with standard spectrophotometers. msu.edu The absence of color and significant UV absorption is a key physical characteristic of the compound.
Fluorescence Emission Spectroscopy: Fluorescence is the emission of light by a substance that has absorbed light. This property is typically observed in molecules with rigid, conjugated π-systems. Given its lack of a suitable chromophore and fluorophore, this compound is not natively fluorescent. However, its structural motif is often incorporated into larger, more complex molecules, such as dyes or pharmaceutical agents, which may exhibit fluorescence. In such cases, the piperazine moiety can influence the photophysical properties, including quantum yield and emission wavelength, of the larger fluorescent system. oregonstate.edubhu.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
¹H NMR: The proton NMR spectrum of this compound would provide information on the chemical environment of the hydrogen atoms. The piperazine ring has two distinct methylene (-CH₂-) environments: those adjacent to the cyano-substituted nitrogen (C2 and C6 positions) and those adjacent to the secondary amine (C3 and C5 positions).
H2/H6 Protons: The protons on the carbons next to the electron-withdrawing cyano group are expected to be deshielded and thus appear at a higher chemical shift (further downfield). They would likely appear as a triplet.
H3/H5 Protons: The protons on the carbons adjacent to the secondary amine would be more shielded and appear at a lower chemical shift (upfield). They would also likely appear as a triplet.
N-H Proton: A broad singlet corresponding to the N-H proton would also be present, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. For this compound, four distinct carbon signals are expected:
C2/C6 Carbons: These carbons, being adjacent to the nitrogen bearing the cyano group, would appear at a specific chemical shift.
C3/C5 Carbons: These carbons are adjacent to the secondary amine nitrogen and would have a different chemical shift, typically further upfield than C2/C6. miamioh.edu
Nitrile Carbon (C≡N): The carbon of the cyano group has a characteristic chemical shift in the 115-125 ppm range. libretexts.org
Quaternary carbons (those with no attached hydrogens) typically show weaker signals. miamioh.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methylene | C2-H, C6-H | ~3.2 - 3.5 | ~45 - 50 |
| Methylene | C3-H, C5-H | ~2.9 - 3.2 | ~42 - 47 |
| Amine | N-H | Variable (e.g., 1.5 - 2.5) | - |
| Nitrile Carbon | -C≡N | - | ~117 - 122 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable information on the molecule's structure through its fragmentation pattern.
For this compound (C₅H₉N₃), the calculated molecular weight is 111.15 g/mol . In a typical mass spectrum using electrospray ionization (ESI), the molecule would be observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 112. Under electron ionization (EI), the molecular ion [M]⁺˙ would be observed at m/z 111.
The fragmentation of the this compound ion is dictated by the stability of the resulting fragments. A common fragmentation pathway for cyclic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to a nitrogen atom. researchgate.netchemguide.co.uk This process is driven by the ability of the nitrogen to stabilize the resulting positive charge.
Potential fragmentation pathways include:
Loss of the cyano group (•CN, 26 Da) to yield a fragment at m/z 85.
Cleavage of the piperazine ring, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small neutral fragments, resulting in a series of smaller fragment ions that are characteristic of the piperazine ring structure. rsc.org
The precise fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of this compound in a sample. researchgate.net
Table 3: Expected Mass Spectrometry Data for this compound
| Ion Type | Formula | Expected m/z | Notes |
| Molecular Ion (EI) | [C₅H₉N₃]⁺˙ | 111 | The parent ion formed under electron ionization. |
| Protonated Molecule (ESI) | [C₅H₉N₃+H]⁺ | 112 | The parent ion formed under electrospray ionization. |
| Fragment Ion | [M - CN]⁺ | 85 | Resulting from the loss of a cyanide radical. |
| Fragment Ion | [M - C₂H₄]⁺˙ | 83 | Resulting from ring cleavage (loss of ethylene). |
X-ray Crystallography for High-Resolution Structural Determination of Complexes
X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. While obtaining a single crystal of this compound itself may be challenging, this technique is invaluable for determining its structure when it acts as a ligand in a metal coordination complex. mdpi.commdpi.com
This compound possesses two potential coordination sites: the nitrogen atom of the secondary amine and the nitrogen atom of the nitrile group. This allows it to act as a monodentate or a bridging ligand, connecting two metal centers.
Coordination via Amine Nitrogen: The lone pair of electrons on the secondary amine's nitrogen atom can readily coordinate to a metal center, similar to unsubstituted piperazine. mdpi.com Crystal structures of copper(II)-piperazine complexes, for example, show the piperazine ring adopting a chair conformation and bridging metal ions. mdpi.com
Coordination via Nitrile Nitrogen: The nitrile group can also coordinate to a metal ion, a common bonding mode for cyanide and organonitrile ligands. This often leads to the formation of linear or bridged structures in coordination polymers.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. DFT calculations can accurately predict properties such as electron distribution, molecular orbitals, and reaction pathways, providing a foundation for understanding a molecule's reactivity.
While specific DFT studies focusing exclusively on 1-Cyanopiperazine's electronic structure and reactivity are not extensively detailed in the provided search results, DFT is a standard tool for characterizing small molecules. Such calculations would typically involve determining the molecule's ground state energy, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). These parameters are critical for predicting how this compound might participate in chemical reactions, such as nucleophilic or electrophilic attacks, or how it might interact with other molecules through electrostatic forces. For instance, studies on related cyanamide (B42294) compounds utilize DFT to understand their electronic properties and reactivity, suggesting its applicability to this compound uzhnu.edu.uanih.govscribd.com.
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular Dynamics (MD) simulations are powerful computational techniques that model the physical movements of atoms and molecules over time. They are essential for understanding the dynamic behavior of molecules, including their conformational flexibility and how they interact with other molecules, such as proteins.
MD simulations can provide detailed insights into the various conformations that this compound can adopt in solution or when interacting with a binding partner. By simulating the movement of atoms, researchers can identify stable or transient conformations and their relative populations. Furthermore, MD is instrumental in studying binding kinetics, which refers to the rates of association (kon) and dissociation (koff) of a ligand to its target dovepress.comnih.govfrontiersin.orgcuny.edunih.gov. While direct MD studies on this compound itself are not explicitly cited, MD is a standard methodology for analyzing protein-ligand interactions, including conformational changes induced by ligand binding and the dynamic processes governing binding and unbinding events dovepress.comnih.govfrontiersin.orgcuny.edunih.govenamine.net. For example, studies on related cyanopiperazines have used crystal structures obtained from covalent complexes to understand compound-induced conformational restrictions, a phenomenon that can be further investigated using MD researchgate.netnih.gov.
In Silico Approaches for Ligand Design and Optimization
"In silico" refers to methods performed on computer or via computer simulation. In drug discovery, in silico approaches, including virtual screening and quantitative structure-activity relationship (QSAR) modeling, are used to identify and optimize potential drug candidates.
While specific in silico ligand design studies for this compound are not directly detailed, the compound's structure, particularly the cyanopiperazine moiety, is relevant in the context of designing covalent inhibitors. For instance, N'-alkyl,N-cyanopiperazines have been developed as specific covalent inhibitors for the deubiquitinating enzyme UCHL1. The design and optimization of such compounds often involve computational methods to rationalize specificities and engineer selectivity through subtle chemical modifications researchgate.netnih.gov. Virtual screening, a key in silico technique, uses computational methods to search large databases of molecules to identify those likely to bind to a target enamine.netslideshare.netpharmidex.comsemanticscholar.orgnih.gov. QSAR models can also be employed to predict the activity of new compounds based on their chemical structure, aiding in the optimization process slideshare.netsemanticscholar.org.
Theoretical Frameworks for Understanding Protein-Ligand Interactions
Understanding how a small molecule like this compound interacts with a protein target is fundamental to its potential biological applications. Theoretical frameworks, often incorporating computational methods, provide the basis for this understanding.
The interaction between a protein and a ligand is governed by a complex interplay of forces, including hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic effects. Computational approaches, such as molecular docking, MD simulations, and QM/MM (Quantum Mechanics/Molecular Mechanics) methods, are used to model these interactions dovepress.comnih.govfrontiersin.orgcuny.eduenamine.netsemanticscholar.orgmpg.de. For example, studies on related compounds, such as cyanopiperazines acting as covalent inhibitors, utilize crystal structures of complexes to reveal compound-induced conformational changes that underlie inhibitory potencies researchgate.netnih.gov. These structural insights, often gained through experimental methods and further analyzed computationally, help elucidate the theoretical basis of protein-ligand recognition and the mechanism of inhibition. Computational docking models, informed by X-ray crystallographic data, can assist in designing novel scaffolds that maintain key interactions and potentially improve binding nih.gov.
Q & A
Q. What are the recommended laboratory synthesis methods for 1-Cyanopiperazine, and how can purity be optimized?
Methodological Answer: this compound synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Nitrile Introduction: Adapt the Pinner reaction (used for nitrile synthesis in heterocycles) by reacting piperazine derivatives with cyanating agents like cyanogen bromide under controlled pH and temperature .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Optimization: Adjust reaction stoichiometry (1:1.2 molar ratio of precursor to cyanating agent) and inert atmosphere (N₂) to minimize side products. Confirm purity (>95%) via NMR (δ 2.5–3.5 ppm for piperazine protons; CN stretch at ~2200 cm⁻¹ in IR) .
Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
- HPLC: Use a reverse-phase column with UV detection at 254 nm. A single peak with >95% area indicates purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis .
- First Aid:
- Inhalation: Move to fresh air; administer artificial respiration if needed.
- Skin Contact: Wash with soap/water for 15 minutes.
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Storage: Keep in airtight containers at –20°C, away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
- Cross-Validation: Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d6) to assess solvent-induced shifts .
- Dynamic Effects: Perform variable-temperature NMR to detect conformational flexibility in the piperazine ring .
- Crystallography: Obtain single-crystal X-ray structures to confirm bond angles and nitrile orientation. Deposit data in repositories (e.g., CCDC) for public validation .
Q. What computational strategies are effective for predicting this compound’s reactivity in drug design?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors). Set grid parameters to cover active-site residues .
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to estimate electrostatic potential maps and nucleophilic sites .
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability in aqueous vs. lipid bilayer environments .
Q. How can the PICOT framework be applied to design a study on this compound’s pharmacological activity?
Methodological Answer:
- Population (P): Rodent models (e.g., Sprague-Dawley rats) with induced neuropathic pain.
- Intervention (I): Intraperitoneal administration of this compound (10–50 mg/kg).
- Comparison (C): Positive control (e.g., gabapentin) and vehicle control.
- Outcome (O): Pain threshold via von Frey filament test at 0, 2, 4, and 6 hours post-dose.
- Time (T): Acute effects over 24 hours. Validate feasibility via pilot studies (n=5 per group) .
Q. What experimental designs are optimal for elucidating this compound’s reaction mechanisms?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via in-situ IR (nitrile band intensity) under varying temperatures (25–80°C). Calculate activation energy via Arrhenius plots .
- Isotopic Labeling: Use ¹⁵N-labeled piperazine to trace nitrogen migration in amination reactions. Analyze via LC-MS/MS .
- Quenching Experiments: Halt reactions at intermediate stages (e.g., 30% conversion) to isolate intermediates for NMR characterization .
Q. How should researchers address reproducibility challenges in 1-Cyanopiperazole bioactivity assays?
Methodological Answer:
- Standardized Protocols: Pre-treat cell lines (e.g., HEK-293) with uniform serum concentrations (10% FBS) and passage numbers (<20) .
- Blinded Analysis: Assign two independent researchers to quantify IC₅₀ values via nonlinear regression (GraphPad Prism). Report inter-rater reliability (Cohen’s κ >0.8) .
- Data Transparency: Publish raw data (e.g., absorbance values, cell counts) in supplementary materials with DOI links .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
